Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane
Description
Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tributyl group and a substituted hexenyl group.
Properties
CAS No. |
62262-97-9 |
|---|---|
Molecular Formula |
C26H46GeO |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tributyl-[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane |
InChI |
InChI=1S/C26H46GeO/c1-8-12-20-27(21-13-9-2,22-14-10-3)25(15-11-4)26(5,6)23-16-18-24(28-7)19-17-23/h15-19H,8-14,20-22H2,1-7H3 |
InChI Key |
FYMVMIGZOYIJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)C(=CCC)C(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane typically involves the reaction of tributylgermanium chloride with a suitable organometallic reagent. One common method involves the use of Grignard reagents, where the organometallic reagent is prepared by reacting magnesium turnings with 4-bromoanisole in tetrahydrofuran (THF). The resulting Grignard reagent is then reacted with tributylgermanium chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The tributyl and hexenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives with different functional groups .
Scientific Research Applications
Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-germanium bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a precursor for germanium-containing polymers
Mechanism of Action
The mechanism of action of Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane involves its interaction with molecular targets through the formation of covalent bonds. The germanium atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]germane include other organogermanium compounds such as:
- Tributylgermanium chloride
- Tributylgermanium hydride
- Tributyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]stannane .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both tributyl and hexenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .
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